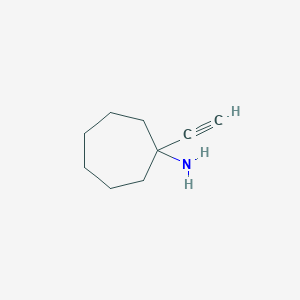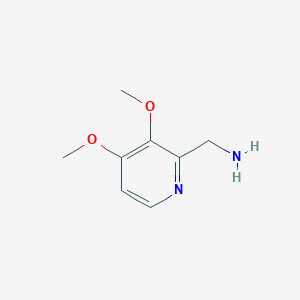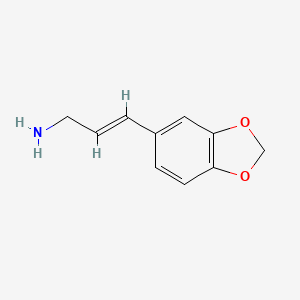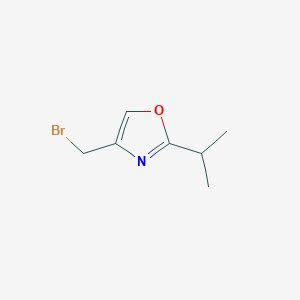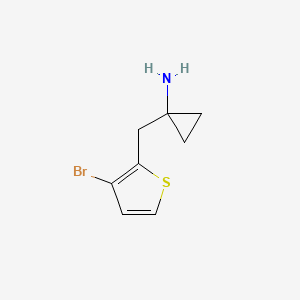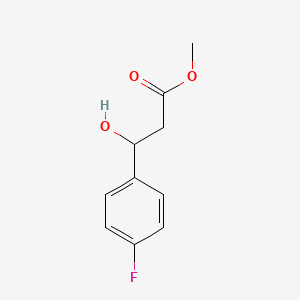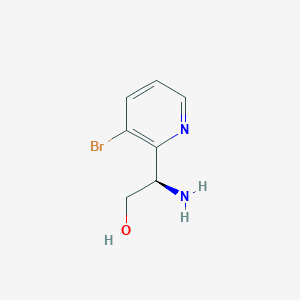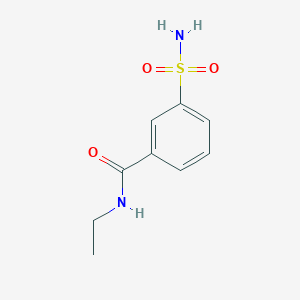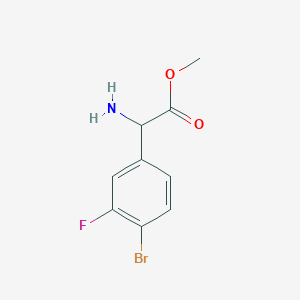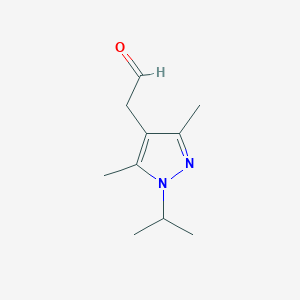![molecular formula C12H13BrO3S B13551351 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B13551351.png)
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane is a compound that features a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the 5-bromo-2-methoxybenzenesulfonyl group adds further functional diversity, making it a valuable building block for various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . The reaction conditions often require cryogenic temperatures to maintain the stability of the intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[1.1.1]pentane exerts its effects is primarily through its interaction with biological molecules. The bicyclo[1.1.1]pentane core can mimic the geometry of benzene rings, allowing it to interact with similar molecular targets. This interaction can affect various molecular pathways, including enzyme activity and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Difunctionalized bicyclo[1.1.1]pentanes: These compounds also feature the bicyclo[1.1.1]pentane core but with different functional groups.
Bicyclo[1.1.0]butanes: These compounds are structurally similar but have different chemical properties due to the absence of the central bond.
Uniqueness
1-(5-Bromo-2-methoxybenzenesulfonyl)bicyclo[11Its ability to mimic benzene rings while offering improved solubility and metabolic stability makes it particularly valuable in medicinal chemistry .
Propiedades
Fórmula molecular |
C12H13BrO3S |
|---|---|
Peso molecular |
317.20 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methoxyphenyl)sulfonylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H13BrO3S/c1-16-10-3-2-9(13)4-11(10)17(14,15)12-5-8(6-12)7-12/h2-4,8H,5-7H2,1H3 |
Clave InChI |
LWWYMZALOVJOTO-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Br)S(=O)(=O)C23CC(C2)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl[(3-methyl-1,2,4-thiadiazol-5-yl)methyl]aminehydrochloride](/img/structure/B13551269.png)
